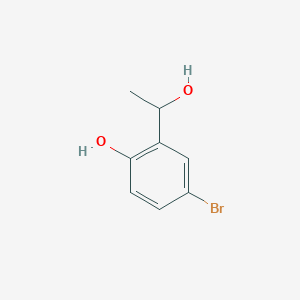

4-Bromo-2-(1-hydroxyethyl)phenol

Overview

Description

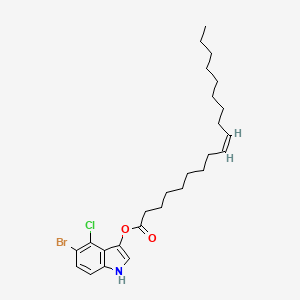

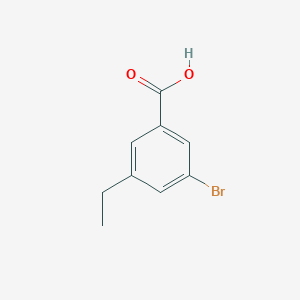

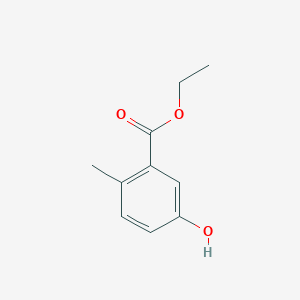

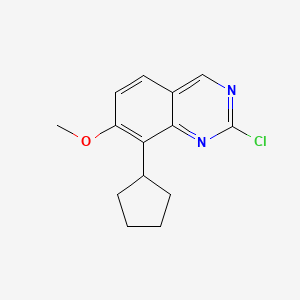

4-Bromo-2-(1-hydroxyethyl)phenol is an organic compound with the molecular formula C8H9BrO2 . It has an average mass of 217.060 Da and a monoisotopic mass of 215.978592 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a phenol group with a bromine atom and a hydroxyethyl group attached to the benzene ring . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name .Physical and Chemical Properties Analysis

This compound has an average mass of 217.060 Da and a monoisotopic mass of 215.978592 Da . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications

Synthesis and Material Properties

Copper Complexes Synthesis : 4-Bromo-2-(1-hydroxyethyl)phenol has been used in the synthesis of copper(II) complexes. These complexes exhibit distinct electrochemical properties, showing quasireversible redox peaks, and display antiferromagnetic interaction between copper atoms (Amudha, Thirumavalavan, & Kandaswamy, 1999).

Formation of Schiff Bases : It's also utilized in forming Schiff bases with metal ions. For instance, reaction with Cu(OAc)2·4H2O or VOSO4·3H2O results in copper(II) and oxido-vanadium(IV) complexes. These compounds are characterized by various methods, including FT-IR, UV–Vis, and X-ray diffraction, indicating a potential for diverse applications in materials science (Takjoo, Mague, Akbari, & Ebrahimipour, 2013).

Chemical Properties and Reactions

Halogenation and Isomerization : this compound undergoes various chemical transformations, such as bromination, isomerization, and disproportionation of bromophenols, which can be critical in understanding its reactivity and potential applications in synthetic chemistry (Fischer & Henderson, 1983).

Thermotropic Dendrimers Synthesis : It is used in the synthesis of AB2 monomers for the creation of thermotropic dendrimers. These dendrimers have potential applications in the field of polymer science, particularly in the development of materials with specific thermal properties (Percec, Chu, & Kawasumi, 1994).

Biological and Environmental Interactions

Reactivity with Natural Organic Matter : The compound's reactivity with natural organic matter (NOM) and its role in disinfection by-product formation during oxidative water treatment is of environmental significance. This interaction is crucial for understanding the behavior of phenolic compounds in aquatic environments (Criquet et al., 2015).

- ff8edd5f63b793fa24af02888f/?utm_source=chatgpt).

Safety and Hazards

When handling 4-Bromo-2-(1-hydroxyethyl)phenol, it is advised to avoid ingestion and inhalation, avoid dust formation, and not to get it in eyes, on skin, or on clothing . It should be stored in a dry, cool, and well-ventilated place, and containers should be kept tightly closed . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

- Nucleophilic Aromatic Substitution (SNAr) : 4-Bromo-2-(1-hydroxyethyl)phenol undergoes nucleophilic substitution reactions. In this process, a nucleophile (such as hydroxide ion or water) adds to the aromatic ring, followed by the loss of a halide anion. The negative charge is delocalized over the ring, and electron-withdrawing groups (like bromine) enhance the rate of substitution at ortho and para positions .

Mode of Action

Properties

IUPAC Name |

4-bromo-2-(1-hydroxyethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-5,10-11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYAGFKJTZFIQOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)Br)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.